Verubulin

Catalog No.
S548148
CAS No.
827031-83-4
M.F
C17H17N3O
M. Wt
279.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verubulin

CAS Number

827031-83-4

Product Name

Verubulin

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3

InChI Key

SNHCRNMVYDHVDT-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

MPC6827; MPC-6827; MPC 6827; MX128495; MX-128495; MX 128495; EP90745; EP-90745;EP 90745; Verubulin; trade name: Azixa

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Verubulin is 279.13716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

279.13716

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X97O9FTB92

Drug Indication

Investigated for use/treatment in brain cancer, lung cancer, melanoma, and solid tumors.

Pharmacology

Verubulin is a quinazoline derivative with potential antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, verubulin disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, verubulin is able to cross the blood-brain barrier and accumulate in the brain.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

827031-83-4

Wikipedia

Verubulin

Dates

Modify: 2023-08-15
1: Mahal K, Resch M, Ficner R, Schobert R, Biersack B, Mueller T. Effects of the Tumor-Vasculature-Disrupting Agent Verubulin and Two Heteroaryl Analogues on Cancer Cells, Endothelial Cells, and Blood Vessels. ChemMedChem. 2014 Feb 23. doi: 10.1002/cmdc.201300531. [Epub ahead of print] PubMed PMID: 24678059.
2: Grossmann KF, Colman H, Akerley WA, Glantz M, Matsuoko Y, Beelen AP, Yu M, De Groot JF, Aiken RD, Olson JJ, Evans BA, Jensen RL. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme. J Neurooncol. 2012 Nov;110(2):257-64. doi: 10.1007/s11060-012-0964-7. Epub 2012 Aug 30. Erratum in: J Neurooncol. 2013 May;113(1):151. Olsen, Jeffery J [corrected to Olson, Jeffrey J]. PubMed PMID: 22932984.
3: Subbiah IM, Lenihan DJ, Tsimberidou AM. Cardiovascular toxicity profiles of vascular-disrupting agents. Oncologist. 2011;16(8):1120-30. doi: 10.1634/theoncologist.2010-0432. Epub 2011 Jul 8. PubMed PMID: 21742963; PubMed Central PMCID: PMC3228163.
4: Tsimberidou AM, Akerley W, Schabel MC, Hong DS, Uehara C, Chhabra A, Warren T, Mather GG, Evans BA, Woodland DP, Swabb EA, Kurzrock R. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer. Mol Cancer Ther. 2010 Dec;9(12):3410-9. doi: 10.1158/1535-7163.MCT-10-0516. PubMed PMID: 21159616.
5: Sirisoma N, Pervin A, Zhang H, Jiang S, Adam Willardsen J, Anderson MB, Mather G, Pleiman CM, Kasibhatla S, Tseng B, Drewe J, Cai SX. Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. Bioorg Med Chem Lett. 2010 Apr 1;20(7):2330-4. doi: 10.1016/j.bmcl.2010.01.155. Epub 2010 Feb 4. PubMed PMID: 20188546.
6: Sirisoma N, Pervin A, Zhang H, Jiang S, Willardsen JA, Anderson MB, Mather G, Pleiman CM, Kasibhatla S, Tseng B, Drewe J, Cai SX. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. J Med Chem. 2009 Apr 23;52(8):2341-51. doi: 10.1021/jm801315b. PubMed PMID: 19296653.
7: Kasibhatla S, Baichwal V, Cai SX, Roth B, Skvortsova I, Skvortsov S, Lukas P, English NM, Sirisoma N, Drewe J, Pervin A, Tseng B, Carlson RO, Pleiman CM. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps. Cancer Res. 2007 Jun 15;67(12):5865-71. PubMed PMID: 17575155.

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